molecular formula C14H13N3O3 B2496641 (E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide CAS No. 1261302-41-3

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B2496641
CAS No.: 1261302-41-3
M. Wt: 271.276
InChI Key: UFEIPZRPZZVFSH-CXUHLZMHSA-N
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Description

(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a Schiff base derived from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. Schiff bases are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that disrupt essential biological processes in microorganisms or cancer cells. The compound’s ability to chelate metal ions is crucial for its antimicrobial and anticancer activities. Additionally, it can interfere with enzyme activities and cellular pathways, leading to cell death in targeted organisms .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(2-hydroxybenzylidene)isonicotinohydrazide
  • (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
  • (E)-N’-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide

Uniqueness

(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is unique due to the specific position of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position may enhance its ability to form stable metal complexes and increase its potency as an antimicrobial and anticancer agent compared to its analogs .

Biological Activity

(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₁₄H₁₃N₃O₃, with a molecular weight of 273.27 g/mol. The compound is characterized by the presence of a methoxy group at the 5-position on the benzene ring, which influences its biological activity.

Synthesis

The synthesis typically involves a condensation reaction between isonicotinohydrazide and 2-hydroxy-5-methoxybenzaldehyde in an ethanol solvent under reflux conditions. The reaction yields the Schiff base, which can be purified through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Candida albicans62.5 - 250 μM

The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, likely through the chelation of metal ions which disrupts essential cellular processes.

Cancer Cell Line IC50 (μM)
MCF-7 (breast cancer)20 - 40
HeLa (cervical cancer)15 - 30
A549 (lung cancer)25 - 35

The mechanism of action involves interference with cellular signaling pathways, leading to increased cell death rates in targeted cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Schiff bases, including this compound, against clinical isolates of MRSA and E. coli. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In a comparative study of various hydrazones, this compound was found to have significant cytotoxic effects on MCF-7 and HeLa cells, with mechanisms involving oxidative stress induction and apoptosis .

The biological activity of this compound is attributed to its ability to chelate metal ions, which disrupts critical biological functions in microorganisms and cancer cells. This chelation leads to:

  • Inhibition of enzyme activities essential for microbial growth.
  • Induction of oxidative stress in cancer cells.
  • Disruption of cellular signaling pathways leading to apoptosis.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-12-2-3-13(18)11(8-12)9-16-17-14(19)10-4-6-15-7-5-10/h2-9,18H,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEIPZRPZZVFSH-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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